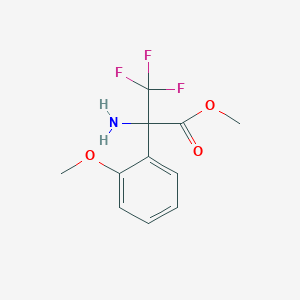![molecular formula C25H20N2O9 B2378544 4,4'-Carbonylbis[N-(3-carboxypropyl)phthalimide] CAS No. 104677-73-8](/img/structure/B2378544.png)
4,4'-Carbonylbis[N-(3-carboxypropyl)phthalimide]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Carbonylbis[N-(3-carboxypropyl)phthalimide] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phthalimide group, which is a derivative of phthalic anhydride, and is characterized by its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Carbonylbis[N-(3-carboxypropyl)phthalimide] typically involves the reaction of phthalic anhydride with primary amines under dehydrative conditions. This process can be facilitated by using a Lewis acid catalyst such as tantalum pentachloride on silica gel under microwave irradiation . Another method involves the use of potassium phthalimide with alkyl halides in a Gabriel synthesis approach .
Industrial Production Methods: Industrial production of phthalimide derivatives, including 4,4’-Carbonylbis[N-(3-carboxypropyl)phthalimide], often employs continuous processes where phthalic anhydride and ammonia are reacted in a vertical reaction tube at high temperatures (250–280°C) . This method ensures high yield and purity of the final product.
化学反应分析
Types of Reactions: 4,4’-Carbonylbis[N-(3-carboxypropyl)phthalimide] undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a nickel catalyst or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with alkyl halides, leading to the formation of N-alkylphthalimides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with nickel catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, potassium phthalimide.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of N-alkylphthalimides.
科学研究应用
4,4’-Carbonylbis[N-(3-carboxypropyl)phthalimide] has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Industry: Utilized in the production of polymers and resins due to its stability and reactivity.
作用机制
The mechanism of action of 4,4’-Carbonylbis[N-(3-carboxypropyl)phthalimide] involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and cellular processes, making it a valuable tool in biochemical research .
相似化合物的比较
- 4,4’-Carbonylbis[N-(3-ethylphenyl)phthalimide]
- 4,4’-Carbonylbis[2-ethoxycarbonylbenzoic acid]
Comparison: 4,4’-Carbonylbis[N-(3-carboxypropyl)phthalimide] is unique due to its carboxypropyl group, which enhances its solubility and reactivity compared to similar compounds with ethyl or ethoxycarbonyl groups. This structural difference allows for more versatile applications in various fields, particularly in the synthesis of polymers and resins .
属性
IUPAC Name |
4-[5-[2-(3-carboxypropyl)-1,3-dioxoisoindole-5-carbonyl]-1,3-dioxoisoindol-2-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O9/c28-19(29)3-1-9-26-22(33)15-7-5-13(11-17(15)24(26)35)21(32)14-6-8-16-18(12-14)25(36)27(23(16)34)10-2-4-20(30)31/h5-8,11-12H,1-4,9-10H2,(H,28,29)(H,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBLIQLSJOGVEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)CCCC(=O)O)C(=O)N(C2=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
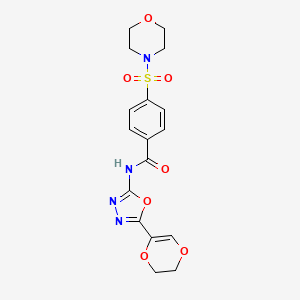
![5-benzyl-4-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2378463.png)
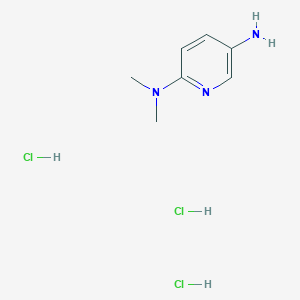


![{4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2378467.png)
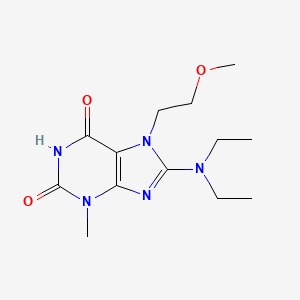
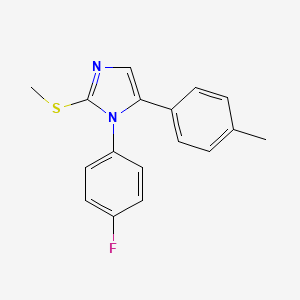
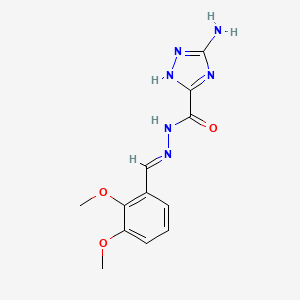
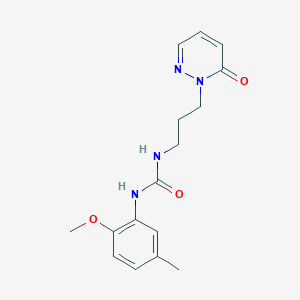
![4,4'-[(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(oxy)]bisphenol](/img/structure/B2378474.png)
![1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2378477.png)
